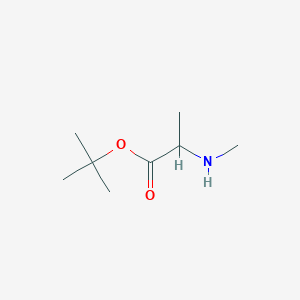

Tert-butyl 2-(methylamino)propanoate

Description

BenchChem offers high-quality Tert-butyl 2-(methylamino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(methylamino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNKVSNTIKZEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173397-14-2 | |

| Record name | tert-butyl 2-(methylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylated Amino Acid Building Blocks for Peptide Synthesis

Abstract

N-methylation of the peptide backbone is a powerful and widely adopted strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification, the substitution of a hydrogen atom with a methyl group on the amide nitrogen, profoundly influences a peptide's three-dimensional structure, which in turn dictates its biological activity, metabolic stability, and membrane permeability.[1][2] By introducing localized conformational constraints, N-methylation can pre-organize a peptide into its bioactive conformation, leading to improved receptor affinity and selectivity.[1] Furthermore, the removal of the amide proton and the added steric bulk can protect the peptide from proteolytic degradation, significantly increasing its in vivo half-life.[1][3] This technical guide provides a comprehensive overview of the core principles and practical methodologies associated with the use of N-methylated amino acid building blocks in peptide synthesis. It delves into the synthesis of these crucial building blocks, their incorporation into peptide chains using solid-phase peptide synthesis (SPPS), the inherent challenges and their solutions, and the profound impact of this modification on the final peptide's properties.

The Rationale for N-Methylation: Enhancing Peptide Therapeutics

Peptides are highly selective and potent therapeutic agents, but their clinical application is often hampered by poor metabolic stability and low oral bioavailability.[4] N-methylation offers a strategic solution to these limitations by fundamentally altering the physicochemical properties of the peptide backbone.

The key advantages of incorporating N-methylated amino acids include:

-

Increased Proteolytic Resistance: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from enzymatic cleavage by proteases, thereby extending the peptide's half-life in biological systems.[1][3]

-

Enhanced Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[5] This modification can disrupt the formation of intramolecular hydrogen bonds that favor a soluble, "hydrophilic" conformation, instead promoting a more membrane-permeable, "hydrophobic" state, which is often crucial for oral absorption.[6][7][8][9]

-

Conformational Control: The introduction of a methyl group on the amide nitrogen restricts the rotation around the peptide backbone, influencing the local conformation. This can be leveraged to stabilize specific secondary structures, such as β-turns, and to lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][10]

-

Improved Solubility: In some cases, particularly with aggregation-prone sequences, N-methylation can disrupt interchain hydrogen bonding, leading to increased solubility.[11]

The decision to incorporate N-methylated amino acids should be driven by a clear understanding of the desired therapeutic properties. A careful, residue-by-residue analysis is crucial to identify positions where methylation will confer the desired benefits without disrupting essential receptor interactions.[5]

Synthesis of Fmoc-Protected N-Methylated Amino Acid Building Blocks

While a limited selection of Fmoc-N-methylated amino acids are commercially available, they are often expensive.[12] Therefore, efficient in-house synthesis of these building blocks is a valuable capability for any peptide chemistry lab. Several methods have been developed, with the Biron-Kessler method being one of the most effective and widely used.[12] This approach, based on the work of Fukuyama and Miller and Scanlan, involves the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which acidifies the amide proton, facilitating its methylation.[12][13][14]

A robust and efficient protocol for the solid-phase synthesis of Fmoc-N-methyl-amino acids using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been developed.[12]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids

This protocol outlines the synthesis of an Fmoc-N-methylated amino acid on 2-CTC resin.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acid

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

1% Trifluoroacetic acid (TFA) in DCM

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Add the Fmoc-protected amino acid and collidine. Agitate the mixture to load the amino acid onto the resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Sulfonylation: Wash the resin thoroughly with DMF. Add a solution of o-NBS-Cl and collidine in DCM to protect the α-amino group.

-

Methylation: Wash the resin with DMF. Add a solution of DBU and either dimethyl sulfate or methyl iodide in DMF to methylate the sulfonamide nitrogen.[12]

-

Desulfonylation: Wash the resin with DMF. Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group.

-

Fmoc Protection: Wash the resin with DMF. Add a solution of Fmoc-OSu in DMF to protect the newly formed N-methyl amine.

-

Cleavage from Resin: Wash the resin with DCM. Treat the resin with 1% TFA in DCM to cleave the Fmoc-N-methyl-amino acid from the resin while keeping side-chain protecting groups intact.[12]

Incorporating N-Methylated Amino Acids into Peptides: Challenges and Strategies

The primary synthetic challenge when incorporating N-methylated amino acids into a growing peptide chain via SPPS is the steric hindrance imposed by the methyl group.[5] This steric bulk significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation sluggish and often incomplete with standard coupling reagents.[5] This can lead to lower crude yields and purity, with deletion sequences being a common side product.[5]

Overcoming Steric Hindrance: Specialized Coupling Reagents

To drive the coupling reaction to completion, more powerful activating reagents are required. While standard carbodiimide-based reagents like DIC/HOBt can be used, they often result in low yields.[3] Uronium/aminium and phosphonium salt-based reagents are generally more effective.

| Coupling Reagent | Reagent Type | Efficacy for N-Methylated Couplings | Notes |

| HATU | Uronium Salt | Highly Effective | One of the most successful reagents for coupling sterically hindered amino acids.[11][15] |

| HCTU/TBTU | Uronium Salt | Less Effective than HATU | Can be used, but may require longer reaction times or double coupling.[11] |

| PyBOP/PyAOP | Phosphonium Salt | Highly Effective | Excellent choices, especially in the presence of an additive like HOAt.[11][16] |

| PyBrOP | Phosphonium Salt | Very Highly Effective | A more reactive reagent suitable for particularly difficult couplings.[11][17] |

| COMU | Uronium Salt | Highly Effective | A modern, safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[17] |

Optimized Coupling Protocols

In addition to using potent coupling reagents, optimizing the reaction conditions is crucial for successful incorporation of N-methylated residues.

-

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can significantly improve yields.

-

Elevated Temperatures: Microwave-assisted peptide synthesis can be particularly beneficial for driving difficult couplings to completion by providing controlled and rapid heating.[6][8]

-

Double Coupling: If monitoring indicates an incomplete reaction, a second coupling step with fresh reagents should be performed.

-

Monitoring the Reaction: Standard ninhydrin tests are ineffective for monitoring couplings to secondary amines. The bromophenol blue test is a reliable alternative to assess the completion of the coupling reaction.[11]

Experimental Protocol: SPPS Coupling of an Fmoc-N-Methyl-Amino Acid using HATU

This protocol provides a general procedure for coupling an Fmoc-N-methylated amino acid during solid-phase peptide synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-N-methyl-amino acid (3-5 equivalents)

-

HATU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIEA) or Collidine (6-10 equivalents)

-

DMF, peptide synthesis grade

Procedure:

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the peptide-resin using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid and HATU in DMF. Add DIEA or collidine and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for at least 2 hours.

-

Monitoring: Take a small sample of the resin and perform the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.

-

Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 3-5.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

On-Resin N-Methylation: An Alternative Strategy

An alternative to the synthesis and incorporation of pre-formed N-methylated amino acid building blocks is the direct N-methylation of the peptide while it is still attached to the solid support.[6][8] This "on-resin" approach can be advantageous for creating peptide libraries for screening purposes, as it allows for the rapid generation of analogs with N-methylation at various positions.[6][8]

The most common on-resin methylation method also utilizes the o-NBS protecting group strategy, similar to the building block synthesis.[13]

Key Steps in On-Resin N-Methylation:

-

Fmoc Deprotection: The N-terminal amino acid to be methylated is deprotected.

-

Sulfonylation: The free amine is protected with o-NBS-Cl.

-

Methylation: The sulfonated peptide-resin is treated with a methylating agent and a base.

-

Desulfonylation: The o-NBS group is removed, revealing the N-methylated amine, which is then ready for the next coupling step.

While this method offers flexibility, it adds several steps to the SPPS cycle and requires careful optimization to avoid side reactions. The removal of the o-NBS group can sometimes be sequence-dependent and incomplete.[13]

Analytical Characterization of N-Methylated Peptides

The introduction of N-methylated residues can complicate the analytical characterization of the final peptide. A common phenomenon observed during HPLC analysis is the appearance of multiple peaks for a single, pure N-methylated peptide.[16][18] This is due to the slow interconversion between the cis and trans conformers of the N-methylated amide bond.[10]

Key Analytical Considerations:

-

HPLC Analysis: It is important to recognize that peak broadening or the presence of multiple, closely eluting peaks may not necessarily indicate impurities but rather the presence of conformers. Running the HPLC at elevated temperatures can sometimes coalesce these peaks into a single, sharper peak.

-

Mass Spectrometry: Mass spectrometry is an indispensable tool for confirming the correct mass of the N-methylated peptide and for sequencing via MS/MS fragmentation.[19]

-

NMR Spectroscopy: For detailed structural elucidation, 2D NMR techniques such as ROESY or NOESY can be used to determine the cis/trans isomeric ratio and to solve the three-dimensional structure of the peptide in solution.[19]

Conclusion

N-methylated amino acid building blocks are invaluable tools for peptide drug discovery, offering a proven strategy to overcome the inherent pharmacokinetic limitations of natural peptides. While their incorporation presents synthetic challenges due to steric hindrance, these can be effectively addressed through the use of powerful coupling reagents, optimized reaction conditions, and careful monitoring. A thorough understanding of the synthesis of these building blocks, the nuances of their incorporation into peptide sequences, and the potential analytical complexities is essential for any researcher aiming to leverage the power of N-methylation to develop next-generation peptide therapeutics.

References

- Biron, E., et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9.

- White, C. J., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

- Bock, J. E., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.

- White, C. J., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.

- Reichart, T. M., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.

- LifeTein. (2025).

- BenchChem. (2025).

- Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.

- García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.

- Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.

- aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- Teixidó, M., et al. (2005).

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Grisoni, F. (n.d.).

- Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.

- Sharma, A., et al. (2018).

- BenchChem. (2025). Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.

- BenchChem. (2025).

- Merck Millipore. (n.d.). N-Methylated Amino Acids. Reagents, Chemicals and Labware.

- BenchChem. (2025).

- Kalita, A., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols.

- Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.

- Kalita, A., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols.

- Rios, J. L., et al. (2021).

- Sasaki, Y., et al. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed.

- LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. LifeTein.

- LifeTein. (n.d.).

- Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.

- Zuckermann, R. N., et al. (2015). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. PMC.

- Zhang, W., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.

- Al-awar, R. S., et al. (2004). N-methyl amino acids.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [diposit.ub.edu]

- 11. peptide.com [peptide.com]

- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. polarispeptides.com [polarispeptides.com]

Optimizing N-Methylated Peptide Synthesis: A Technical Guide to Tert-butyl 2-(methylamino)propanoate Forms

Executive Summary: The Salt vs. Free Base Dilemma

Tert-butyl 2-(methylamino)propanoate (also known as N-methyl-L-alanine tert-butyl ester ) is a critical building block in the synthesis of peptidomimetics, particularly for N-methylated peptides which exhibit "chameleon-like" properties—improving membrane permeability and proteolytic stability.[1]

However, a critical dichotomy exists in its handling:

-

The Hydrochloride Salt (HCl): The commercially available, shelf-stable solid. It is chemically inert until processed.[1]

-

The Free Base: The reactive, nucleophilic species required for peptide coupling. It is physically unstable, prone to rapid degradation, and typically exists as a viscous oil.

Core Directive: This guide details why the free base should never be isolated for storage and provides the exact in situ neutralization protocols required to utilize the stable HCl salt effectively.

Physicochemical Profile: HCl Salt vs. Free Base[1][2]

The following table contrasts the two forms. Note the distinct difference in stability, which dictates the experimental workflow.

| Feature | Hydrochloride Salt (HCl) | Free Base (Neutral Amine) |

| CAS Number | 103614-40-0 | 112985-16-0 (Generic) |

| Physical State | White to off-white crystalline powder | Colorless to pale yellow viscous oil |

| Shelf Stability | High (Years at +4°C, desiccated) | Very Low (Hours/Days at RT) |

| Hygroscopicity | Moderate (Must be kept dry) | N/A (Oil) |

| Reactivity | Non-nucleophilic (Protected amine) | Nucleophilic (Ready to couple) |

| Primary Degradation | Hydrolysis (if wet) | Diketopiperazine (DKP) Cyclization |

| Storage Requirement | Desiccator / Refrigerator (+4°C) | Do Not Store (Use immediately) |

Expert Insight: The N-Methyl Effect

The N-methyl group eliminates a hydrogen bond donor on the amide backbone.[1] While this improves the final peptide's solubility and permeability, it creates steric hindrance during coupling.[2] Furthermore, in the free base form, the N-methyl group favors a cis-amide conformation, which pre-organizes the molecule for intramolecular cyclization (DKP formation), leading to rapid loss of the starting material.

The Instability Mechanism: The "Free Base Trap"

Researchers often attempt to extract the free base to "simplify" the coupling reaction. This is a critical error. Once the amine is deprotonated, it can attack the ester of a neighboring molecule (intermolecular) or, if part of a dipeptide, its own C-terminus (intramolecular).

Visualization: Degradation & Activation Pathways

The following diagram illustrates the transformation from the stable HCl salt to the reactive free base and the competing pathways of successful coupling vs. DKP degradation.

Figure 1: The "Critical Process Window" highlights the transient nature of the free base. If not coupled immediately, the risk of side reactions increases.

Experimental Protocols

Protocol A: In Situ Neutralization & Coupling (Recommended)

This protocol avoids isolation of the free base, minimizing DKP formation and hydrolysis.

Reagents:

-

Fmoc-Amino Acid-OH (Partner)

-

Coupling Agent: HATU (Preferred for N-methyl sterics) or COMU.[1]

-

Additive: HOAt (Essential to reduce racemization and boost reactivity).[1]

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Workflow:

-

Activation (Pre-activation is risky):

-

Dissolve the Fmoc-Amino Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Note: Do not add base yet. Pre-activation of the acid before adding the N-methyl amine can sometimes lead to epimerization.[1] However, for hindered N-methyl couplings, simultaneous addition is often preferred.

-

-

Salt Dissolution:

-

In a separate vial, dissolve Tert-butyl 2-(methylamino)propanoate HCl (1.0 eq) in minimal DMF.

-

-

The "One-Pot" Addition:

-

Reaction Monitoring:

Protocol B: Synthesis of the HCl Salt (If Commercial Stock Unavailable)

If you must synthesize the building block from N-methyl-L-alanine.[1]

-

Esterification:

-

Workup (The Critical Step):

-

Cool the mixture.

-

Extract with 0.5N NaOH (cold) to remove unreacted acid.[1]

-

Dry the organic layer (containing the Free Base) with MgSO₄.

-

Immediate Salt Formation: Filter the drying agent and immediately bubble dry HCl gas into the solution or add a solution of HCl in Dioxane/Ether.[1]

-

The white precipitate (HCl salt) forms instantly. Filter and dry under vacuum.

-

Workflow Visualization

The following diagram outlines the decision logic and workflow for handling this specific building block.

Figure 2: Operational workflow emphasizing the handling of the HCl salt and the specific order of addition for coupling.

Troubleshooting & Quality Control

Incomplete Coupling (Steric Hindrance)

The N-methyl group creates significant steric bulk.[1][7] If the reaction stalls:

-

Re-coupling: Do not just add more reagent.[1] Filter (if solid phase) and restart with fresh reagents.

-

Switch Reagents: Move from HATU to PyAOP or PyBrOP , which are often superior for N-methylated amines.[1]

-

Microwave: Microwave-assisted synthesis (50°C–75°C) significantly improves yields for N-methyl couplings.[1]

Monitoring the Reaction

As noted, the Kaiser test is a false-negative trap.

-

Bromophenol Blue Test:

-

Chloranil Test:

Storage Degradation

If your HCl salt turns into a sticky yellow gum, it has likely absorbed moisture, hydrolyzed, and begun to degrade. Discard it. Recrystallization is difficult and rarely worth the yield loss compared to buying fresh stock.[1]

References

-

Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids: Strategies for Synthesis and Integration into Peptides.[1] Mini-Reviews in Medicinal Chemistry. Link

-

Teixidó, M., et al. (2005).[2] Solid-Phase Synthesis of N-Methylated Peptides: A Review. Journal of Peptide Science, 11(2), 72-84. Link

-

PubChem. (2025).[1] Tert-butyl 2-(methylamino)propanoate hydrochloride - Compound Summary. National Library of Medicine. Link

-

Coste, J., et al. (1991). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP. Tetrahedron Letters, 32(17), 1967-1970. Link[1]

Sources

- 1. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride | C8H18ClNO2 | CID 11298515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Tert-butyl 2-amino-2-methylpropanoate hydrochloride|lookchem [lookchem.com]

- 4. PubChemLite - Tert-butyl (2s)-2-(methylamino)propanoate hydrochloride (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 5. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Syntheses of Peptides and Amino Acid Derivatives | Fuse Lab [ps.nagoya-u.ac.jp]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Difference between Sarcosine and N-Methyl-L-alanine tert-butyl ester

Technical Whitepaper: Comparative Analysis of Sarcosine and N-Methyl-L-alanine tert-butyl ester

Executive Summary

This technical guide delineates the structural, functional, and synthetic distinctions between Sarcosine (N-methylglycine) and N-Methyl-L-alanine tert-butyl ester . While both compounds share an N-methylated amino acid core, their applications in drug discovery are orthogonal. Sarcosine is a naturally occurring metabolite and NMDA receptor modulator, primarily investigated for its biological activity in schizophrenia and prostate cancer. In contrast, N-Methyl-L-alanine tert-butyl ester is a precision-engineered synthetic building block, designed solely as a protected intermediate for incorporating conformational constraints into peptide therapeutics. This guide provides a rigorous analysis of their physicochemical properties, synthetic protocols, and experimental utility.

Structural & Physicochemical Characterization

The fundamental divergence lies in chirality and protecting group chemistry. Sarcosine is the simplest achiral N-methyl amino acid, whereas N-Methyl-L-alanine tert-butyl ester is a chiral, orthogonally protected scaffold.

Table 1: Comparative Physicochemical Profile

| Feature | Sarcosine | N-Methyl-L-alanine tert-butyl ester |

| IUPAC Name | 2-(Methylamino)acetic acid | tert-Butyl (2S)-2-(methylamino)propanoate |

| CAS Number | 107-97-1 | 103614-40-0 (HCl salt) |

| Formula | C₃H₇NO₂ | C₈H₁₇NO₂ |

| Molecular Weight | 89.09 g/mol | 159.23 g/mol (Free base) |

| Chirality | Achiral (Glycine derivative) | Chiral (L-Alanine derivative, S-config) |

| State (RT) | Deliquescent crystalline solid | Viscous oil (Free base) / White solid (HCl) |

| Solubility | Highly soluble in H₂O, polar organic solvents | Soluble in DCM, EtOAc, MeOH; Low H₂O solubility |

| Functionality | Zwitterionic metabolite; NMDA co-agonist | Protected synthetic intermediate (C-term ester) |

| pKa (approx) |

Structural Visualization

The following diagram contrasts the functional groups and stereochemistry of the two compounds.

Figure 1: Structural comparison highlighting the protecting group strategy (tert-butyl ester) and chirality differences.

Synthetic Utility & Reactivity

Sarcosine: Biological Reagent

In the laboratory, Sarcosine is typically used "as-is" for biological assays (e.g., GlyT1 inhibition studies). It is rarely used as a starting material for complex synthesis due to the lack of side chains, though it serves as a standard for checking N-methylation detection methods.

N-Methyl-L-alanine tert-butyl ester: The Peptide Chemist’s Tool

This compound is critical for Peptidomimetics . The introduction of the N-methyl group eliminates the amide proton, preventing hydrogen bonding and restricting the backbone dihedral angles (

Why the tert-butyl ester? The tert-butyl (OtBu) group is acid-labile (removed by TFA) but stable to basic conditions (e.g., piperidine used in Fmoc removal). This makes N-Methyl-L-alanine tert-butyl ester ideal for solution-phase convergent synthesis where the C-terminus must remain protected while the N-terminus is coupled.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of N-Methyl-L-alanine tert-butyl ester

Direct methylation of L-alanine tert-butyl ester often leads to dimethylation. The "Boc-Strategy" is the industry standard for maintaining chiral purity and mono-methylation.

Reagents: Boc-L-Alanine, Methyl Iodide (MeI), Sodium Hydride (NaH), tert-Butyl Alcohol (t-BuOH), EDC·HCl, DMAP.[1]

Step 1: N-Methylation of Boc-L-Alanine (Benoiton Method)

-

Dissolve Boc-L-Alanine (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Cool to 0°C. Add MeI (80 mmol, excess).

-

Carefully add NaH (60% dispersion, 30 mmol) portion-wise. Caution: H₂ gas evolution.

-

Stir at room temperature for 24h.

-

Quench with water, acidify with citric acid, and extract with EtOAc.

-

Result: Boc-N-Me-L-Ala-OH. (Yield: ~90-95%).[1]

Step 2: tert-Butyl Esterification

-

Dissolve Boc-N-Me-L-Ala-OH (10 mmol) in DCM (30 mL).

-

Add t-BuOH (20 mmol) and DMAP (1 mmol).

-

Add EDC·HCl (12 mmol) at 0°C. Stir overnight.

-

Wash with 1N HCl, sat. NaHCO₃, and brine.

-

Result: Boc-N-Me-L-Ala-OtBu.

Step 3: Selective Boc Deprotection

-

Dissolve intermediate in 4M HCl in Dioxane (or neat Formic Acid if t-Bu ester is sensitive, though HCl/Dioxane is standard for Boc removal vs t-Bu ester retention if timed correctly, often selective cleavage is difficult. Alternative: Use Z-N-Me-L-Ala-OtBu and hydrogenate).

-

Correction for High Purity: The most robust route to the free amine ester is starting with Cbz-N-Me-L-Ala-OH .

-

Revised Step 3 (Hydrogenolysis): Dissolve Cbz-N-Me-L-Ala-OtBu in MeOH. Add 10% Pd/C. Stir under H₂ (1 atm) for 2h. Filter through Celite.[2]

-

-

Final Product: N-Methyl-L-alanine tert-butyl ester .

Synthesis Workflow Diagram

Figure 2: Synthetic workflow utilizing the Cbz-protection strategy to ensure optical purity and selective deprotection.

Analytical Profiling

Trustworthy identification requires checking specific NMR signatures.

Sarcosine (D₂O, 400 MHz):

-

δ 2.74 (s, 3H): N-Methyl group.

-

δ 3.60 (s, 2H):

-Methylene protons (Glycine backbone).

N-Methyl-L-alanine tert-butyl ester (CDCl₃, 400 MHz):

-

δ 1.45 (s, 9H): tert-Butyl ester (Strong singlet).[3]

-

δ 1.30 (d, J=7.0 Hz, 3H): Alanine methyl side chain.

-

δ 2.40 (s, 3H): N-Methyl group (Shifted upfield relative to Sarcosine due to ester/solvent).

-

δ 3.18 (q, J=7.0 Hz, 1H):

-Methine proton (Chiral center).

Biological & Pharmacological Context

Sarcosine:

-

Mechanism: Acts as a Type 1 Glycine Transporter (GlyT1) inhibitor and a co-agonist at the glycine binding site of the NMDA receptor.[4]

-

Clinical Relevance: Investigated for enhancing NMDA function in schizophrenia (improving negative symptoms) and as a potential (though debated) oncometabolite biomarker for invasive prostate cancer.

N-Methyl-L-alanine tert-butyl ester:

-

Mechanism: Inert scaffold. It has no inherent receptor activity. Its "activity" is purely chemical—serving as a precursor to N-methylated peptides.

-

Drug Development: Used to synthesize Cyclosporine-like peptides or proteolytic-resistant analogues of biologically active peptides (e.g., Somatostatin analogues). The N-methyl group improves oral bioavailability by reducing hydrogen bond donors and increasing lipophilicity.

References

-

PubChem. (2023). Sarcosine Compound Summary. National Library of Medicine. [Link]

-

Benoiton, N. L. (1983). N-Methylamino acids in peptide synthesis.[2] III. Racemization during deprotection and coupling. Canadian Journal of Chemistry. [Link]

-

Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. [Link]

Sources

Tert-butyl 2-(methylamino)propanoate PubChem CID and safety data

Technical Whitepaper: Tert-butyl (2S)-2-(methylamino)propanoate Optimization of N-Methylated Amino Acid Building Blocks for Peptidomimetic Drug Design

Executive Summary & Chemical Identity

Tert-butyl (2S)-2-(methylamino)propanoate (commonly referred to as N-Methyl-L-alanine tert-butyl ester ) is a critical intermediate in the synthesis of peptide therapeutics.[1] By introducing an N-methyl group into the alanine backbone, this building block modifies the physicochemical properties of the resulting peptide, enhancing metabolic stability against proteolytic enzymes and altering conformational flexibility—a key strategy in modern peptidomimetic drug discovery.

This guide details the structural specifications, safety protocols, and validated synthesis pathways for this compound, specifically focusing on the commercially relevant Hydrochloride Salt (HCl) form, which offers superior stability compared to the free base.

Database Integration

| Identifier Type | Data Entry | Context |

| IUPAC Name | tert-butyl (2S)-2-(methylamino)propanoate hydrochloride | Precise Nomenclature |

| Common Name | N-Methyl-L-alanine tert-butyl ester HCl | Laboratory Standard |

| CAS Number | 103614-40-0 | Hydrochloride Salt |

| PubChem CID | 72789662 | Hydrochloride Salt |

| PubChem CID | 11298516 | Free Base (Parent) |

| Molecular Formula | C₈H₁₇NO₂[1][2][3] · HCl | Salt Form |

| Molecular Weight | 195.69 g/mol | Salt Form |

Strategic Utility in Drug Design

The incorporation of N-methylated amino acids like Tert-butyl 2-(methylamino)propanoate is not merely a structural modification; it is a functional engineering strategy.

-

Proteolytic Resistance: The N-methyl group sterically hinders the approach of peptidases, significantly extending the plasma half-life of peptide drugs.

-

Conformational Constraint: N-methylation eliminates a hydrogen bond donor (the amide proton), favoring cis-peptide bond configurations and inducing specific secondary structures (e.g., β-turns) that can increase receptor selectivity.

-

Lipophilicity: The removal of the polar N-H bond increases membrane permeability, improving oral bioavailability.

Safety Profile & Handling (GHS Standards)

While the tert-butyl ester protection renders the molecule less reactive than the free acid, the amine functionality and potential for hydrolysis require strict safety adherence. The following data applies to the Hydrochloride Salt (Solid).

Signal Word: WARNING

| Hazard Category | Code | Hazard Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[4] |

| Skin Corrosion | H315 | Causes skin irritation.[4][5] |

| Eye Damage | H319 | Causes serious eye irritation.[4][6] |

| STOT - SE | H335 | May cause respiratory irritation.[4][5][6] |

Precautionary Handling Protocol

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P280: Wear protective gloves (Nitrile rubber >0.11mm) and eye protection (Safety glasses with side-shields).

-

Storage: Store at 2–8°C (Refrigerated). The free base is prone to cyclization (diketopiperazine formation) or hydrolysis if exposed to moisture/heat. The HCl salt is hygroscopic; store under inert gas (Argon/Nitrogen) if the seal is broken.

Figure 1: Safety and storage hierarchy for N-Methyl-L-alanine tert-butyl ester HCl.

Synthesis & Quality Control

Direct methylation of alanine tert-butyl ester is risky due to the potential for over-methylation (quaternary ammonium formation). The most robust route for drug development—ensuring high enantiomeric excess (ee%)—utilizes Carbamate Protection (Boc/Cbz) followed by methylation and subsequent esterification.

Recommended Synthetic Route (Boc-Strategy)

This protocol minimizes racemization and ensures mono-methylation.

Step 1: N-Methylation of Boc-L-Alanine

-

Reagents: Boc-L-Ala-OH, Methyl Iodide (MeI), Sodium Hydride (NaH), THF.

-

Mechanism: Deprotonation of the carbamate nitrogen followed by SN2 attack on MeI.

-

Outcome: Boc-N(Me)-L-Ala-OH.

Step 2: Tert-Butyl Esterification

-

Reagents: Boc-N(Me)-L-Ala-OH, tert-Butyl 2,2,2-trichloroacetimidate (TBTA) OR Isobutylene/H2SO4.

-

Note: TBTA is preferred for mildness to prevent acid-catalyzed deprotection of the Boc group during esterification.

-

Outcome: Boc-N(Me)-L-Ala-OtBu.

Step 3: Selective Deprotection (Yielding the Target)

-

Reagents: 4M HCl in Dioxane.

-

Process: Removal of the Boc group while leaving the acid-labile tert-butyl ester intact requires controlled conditions. Note: Tert-butyl esters are acid-labile, but Boc groups are removed much faster. Kinetic control is required, or alternative orthogonal protection (Cbz) must be used.

-

Correction for Scale-up: A more reliable route for this specific target (where the ester is also acid-labile) is the Reductive Amination of L-Ala-OtBu , provided strict stoichiometry is maintained to prevent dimethylation.

Validated Protocol: Reductive Amination (Direct Route)

This method is faster for generating the specific title compound without complex protection/deprotection steps, assuming purification capabilities (column chromatography) are available.

-

Starting Material: L-Alanine tert-butyl ester HCl (1.0 equiv).

-

Solvent: Methanol (anhydrous).

-

Reagents: Paraformaldehyde (1.05 equiv), Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv), Acetic Acid (catalytic).

-

Procedure:

-

Dissolve L-Ala-OtBu in MeOH.

-

Add Paraformaldehyde and stir for 2 hours to form the imine/oxazolidinone intermediate.

-

Cool to 0°C and add NaBH₃CN portion-wise.

-

Stir overnight at room temperature.

-

-

Workup: Quench with water, extract with DCM, wash with NaHCO₃.

-

Purification: Flash chromatography (Hexane/EtOAc). Convert to HCl salt using 1M HCl/Ether for storage.

Figure 2: Direct synthesis via reductive amination. This pathway avoids the conflict of acid-labile protecting groups.

Quality Control Specifications

To ensure the compound is suitable for GLP (Good Laboratory Practice) usage, the following analytical criteria must be met:

-

¹H NMR (400 MHz, CDCl₃): Diagnostic singlet for N-Methyl (~2.4-2.5 ppm) and singlet for tert-Butyl (~1.45 ppm). Absence of doublet signals corresponding to unmethylated amine protons.

-

Mass Spectrometry (ESI): [M+H]⁺ = 174.15 (Free base).

-

Optical Rotation: [α]²⁰D must be compared to literature standards (typically negative for L-isomer in EtOH) to ensure no racemization occurred during synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72789662, Tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. Retrieved from [Link]

- Aurelio, L., et al. (2004).Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methyl-L-alanine tert-butyl ester hydrochloride | 103614-40-0 [sigmaaldrich.com]

- 3. N-Methyl-L-alanine t-butyl ester hydrochloride | CAS 103614-40-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride | C8H18ClNO2 | CID 11298515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. louisville.edu [louisville.edu]

Methodological & Application

Application Note: High-Efficiency Coupling Protocols for N-Methyl-L-alanine tert-butyl ester in Peptide Synthesis

Executive Summary

The incorporation of N-Methyl-L-alanine (N-Me-Ala) into peptide sequences is a critical strategy in drug development to enhance metabolic stability, membrane permeability, and conformational rigidity. However, the steric hindrance introduced by the

This guide addresses the specific protocol for utilizing N-Methyl-L-alanine tert-butyl ester (H-N-Me-Ala-OtBu) . Unlike standard Fmoc-N-Me-Ala-OH used for chain elongation in Solid-Phase Peptide Synthesis (SPPS), the tert-butyl ester derivative is primarily employed in convergent peptide synthesis or C-terminal modification . This protocol details the coupling of this sterically hindered secondary amine to a peptide fragment, utilizing high-efficiency coupling reagents (HATU/HOAt, COMU/Oxyma) to overcome the lowered nucleophilicity of the

Strategic Overview: The Challenge of N-Methylation

The coupling interface involving N-Me-Ala presents two distinct challenges depending on the direction of synthesis:

-

Coupling of N-Me-Ala: Attaching the N-methylated residue to the chain is generally straightforward using standard activation.

-

Coupling to N-Me-Ala (The Critical Bottleneck): Acylating the secondary amine of an N-terminal N-Me-Ala residue is difficult due to steric clash and reduced nucleophilicity.

Specific Context for H-N-Me-Ala-OtBu: When using the tert-butyl ester form, the reaction is typically a Solution-Phase Coupling or On-Resin Side-Chain Anchoring . The protocol below focuses on the most common high-value application: coupling a protected peptide fragment (cleaved from acid-sensitive resin like 2-Chlorotrityl Chloride) to H-N-Me-Ala-OtBu in solution.

Reagent Selection Matrix

| Reagent System | Activation Type | Recommended Use | Pros/Cons |

| HATU / HOAt | Aminium / Aza-benzotriazole | Gold Standard for hindered amines. | Pro: Highest coupling efficiency. Con: High cost; HOAt is controlled in some regions. |

| COMU / Oxyma | Uronium / Oxime | Modern Alternative. | Pro: Safer (non-explosive), comparable efficiency to HATU, less epimerization. |

| PyAOP | Phosphonium | Difficult Couplings. | Pro: Excellent for N-Me-to-N-Me couplings.[1] Con: Generates carcinogenic HMPA byproduct (requires care). |

| DIC / Oxyma | Carbodiimide | Standard SPPS.[2] | Pro: Low racemization.[3] Con: Often too slow for sterically hindered N-methyl amines. |

Detailed Protocols

Protocol A: Preparation of the N-Methyl-L-alanine tert-butyl ester

Note: Commercial H-N-Me-Ala-OtBu is often supplied as the Hydrochloride (HCl) salt. It must be neutralized to the free amine for reaction.[4]

Materials:

-

H-N-Me-Ala-OtBu·HCl

-

Dichloromethane (DCM)[4]

-

Saturated aqueous NaHCO₃ or 5% Na₂CO₃

-

Brine, MgSO₄

Procedure:

-

Dissolve the HCl salt in minimal water.

-

Basify to pH ~9-10 with saturated NaHCO₃.

-

Extract 3x with DCM.

-

Wash combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Critical: Use the free amine immediately or store under Argon at -20°C. The free secondary amine is prone to oxidation and degradation.

Protocol B: Fragment Coupling (Convergent Synthesis)

Objective: Couple a protected peptide fragment (R-COOH) to H-N-Me-Ala-OtBu.

Reagents:

-

Carboxyl Component: Protected Peptide-OH (e.g., cleaved from 2-CTC resin).

-

Amine Component: H-N-Me-Ala-OtBu (1.2 – 1.5 equivalents).

-

Coupling Reagent: HATU (1.1 eq) or COMU (1.1 eq).

-

Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 eq).

-

Solvent: DMF (anhydrous).

Step-by-Step Workflow:

-

Activation:

-

Dissolve the Protected Peptide-OH (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-

Add HATU (1.1 eq).

-

Add DIPEA (2.0 eq) and stir for 1–2 minutes to pre-activate the acid. Do not exceed 5 minutes to avoid racemization.

-

-

Coupling:

-

Add the H-N-Me-Ala-OtBu (1.2 eq) dissolved in minimal DMF.

-

Add the remaining DIPEA (1.0 eq) to ensure pH is maintained at ~8 (check with wet pH paper).

-

-

Incubation:

-

Stir under Nitrogen/Argon at Room Temperature for 2–4 hours .

-

Monitoring: Monitor reaction progress via HPLC or LC-MS. If conversion <90% after 4 hours, add a second portion of HATU (0.5 eq) and DIPEA.

-

-

Work-up:

-

Dilute with Ethyl Acetate.

-

Wash with 5% KHSO₄ (removes basic impurities), Sat. NaHCO₃, and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Protocol C: On-Resin Extension (Coupling to N-Me-Ala)

If you have successfully attached N-Me-Ala to the resin and need to couple the next amino acid (Fmoc-AA-OH) to it:

-

Reagent: Use HATU or PyAOP (1:1 ratio with amino acid).

-

Stoichiometry: Increase Amino Acid/Coupling Reagent to 5–10 equivalents .

-

Double Coupling: Perform the coupling twice (2 x 1 hour).

-

Capping: Acetylate unreacted amines with Ac₂O/DIPEA/DMF to prevent deletion sequences.

-

Check: The Chloranil test is required for secondary amines (Kaiser test does not work).

Critical Troubleshooting: Diketopiperazine (DKP) Formation

The most significant risk when working with N-alkylated amino acids at the C-terminus (or 2nd position) is the formation of Diketopiperazines (DKP).

The Mechanism: When the Fmoc group is removed from the 2nd amino acid (AA2) attached to N-Me-Ala-OtBu (or Resin), the liberated amine can attack the C-terminal carbonyl of the N-Me-Ala, cyclizing to form a DKP and cleaving the peptide from the chain/ester.

Prevention Strategy:

-

Steric Bulk: Use Trityl-based resins (2-CTC) which are sterically hindered, reducing DKP risk on solid phase.

-

Active Ester Isolation: Do not leave the dipeptide-ester in basic conditions after Fmoc removal. Proceed immediately to the next coupling.

-

Unit Coupling: Instead of stepwise synthesis, synthesize the dipeptide Fmoc-AA-N(Me)Ala-OH in solution and couple it as a single block to the resin/ester.

Visualization of Workflows

Figure 1: Decision Tree for N-Methyl Coupling

Caption: Decision matrix for selecting coupling conditions. N-methylated amines require high-potency reagents (HATU/COMU) and double coupling cycles.

Figure 2: Mechanism of DKP Formation Risk

Caption: The DKP formation pathway. Rapid coupling of the third amino acid is essential to prevent the free amine from back-biting the ester linkage.

References

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

-

Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11(2), 85-102. Link

-

Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

-

Griehl, C., & Kolbe, A. (1997). "Diketopiperazine formation during the synthesis of N-methylated peptides." Letters in Peptide Science, 4, 257–262. Link

Sources

Navigating the Steric Maze: A Comparative Guide to HATU and COMU Coupling for N-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern medicinal chemistry. This strategic modification can profoundly enhance a peptide's therapeutic potential by increasing its metabolic stability, improving membrane permeability, and fine-tuning its conformational properties. However, the synthetic challenge posed by the steric hindrance of the N-methyl group is substantial, often leading to incomplete reactions, low yields, and a heightened risk of epimerization. The choice of coupling reagent is therefore paramount to success.

This in-depth guide provides a comprehensive analysis of two of the most powerful and widely utilized uronium-based coupling reagents for this demanding application: HATU and COMU . We will delve into their mechanisms of action, provide detailed, field-proven protocols, and offer a comparative analysis to empower you to make informed decisions for your specific research needs.

The Challenge of N-Methylation: A Steric Hurdle

The primary obstacle in coupling N-methylated amino acids lies in the steric bulk of the N-methyl group, which shields the lone pair of electrons on the nitrogen atom. This significantly reduces the nucleophilicity of the secondary amine, making it a less effective partner in the peptide bond-forming reaction. Consequently, standard coupling reagents often fail to drive the reaction to completion, resulting in truncated or deleted peptide sequences.

HATU: The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has long been revered as a go-to reagent for challenging couplings, including those involving N-methylated residues.[1] Its efficacy stems from the formation of a highly reactive OAt-active ester.

Mechanism of HATU Activation

The activation process with HATU involves two key steps:

-

Formation of the Acyluronium Salt: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[2]

-

Formation of the OAt-Active Ester: The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, yielding the highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[3] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the subsequent aminolysis and suppressing racemization.[4]

HATU Activation and Coupling Pathway.

COMU: A Safer and Highly Efficient Alternative

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that has gained significant traction as a powerful alternative to HATU.[5] A key distinction is its OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which imparts a superior safety profile, as it is not explosive like the benzotriazole-based additives.[5][6]

Mechanism of COMU Activation

The mechanism of COMU is analogous to that of HATU, proceeding through a highly reactive active ester:

-

Carboxylate Activation: The carboxylate of the N-methylated amino acid, formed in the presence of a base, attacks the uronium carbon of COMU.

-

Formation of the Oxyma-Active Ester: This leads to the formation of a highly reactive Oxyma-active ester and the release of morpholino- and dimethylamino-containing byproducts, which are generally water-soluble, simplifying purification.[6] The morpholino group also enhances the solubility and stability of the reagent itself.[6]

COMU Activation and Coupling Pathway.

Comparative Analysis: HATU vs. COMU

While both reagents are highly effective, a nuanced understanding of their respective strengths and weaknesses is crucial for optimal results.

| Feature | HATU | COMU | Rationale & Causality |

| Coupling Efficiency | Very High | Very High (often comparable or superior to HATU) | Both form highly reactive active esters. COMU's performance is particularly noted in extremely hindered couplings.[5][6] |

| Racemization Suppression | Excellent | Excellent | HATU's HOAt moiety provides anchimeric assistance, effectively suppressing racemization. COMU's Oxyma-based ester is also highly effective at maintaining stereochemical integrity.[7] |

| Safety Profile | Potential explosive hazard (benzotriazole-based) | Superior safety (Oxyma-based, non-explosive) | The inherent instability of benzotriazole derivatives is a known safety concern. OxymaPure is a safer alternative.[5][6] |

| Byproduct Removal | Tetramethylurea can sometimes be challenging to remove. | Water-soluble byproducts facilitate easier purification. | The nature of the byproducts from COMU simplifies downstream processing.[6] |

| Solubility | Good in DMF and NMP. | Excellent in a wide range of solvents. | The morpholino group in COMU enhances its solubility.[6][7] |

| Cost | Generally more expensive. | Often more cost-effective than HATU. | Varies by supplier, but COMU can be a more economical choice. |

Experimental Protocols

The following are detailed, step-by-step protocols for the use of HATU and COMU in the solid-phase synthesis of peptides containing N-methylated amino acids.

Protocol 1: Solid-Phase Coupling of an N-Methylated Amino Acid using HATU

Materials:

-

Fmoc-N-methyl-amino acid

-

Peptide-resin with a free N-terminal amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure (0.1 mmol scale):

-

Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

-

Activation Solution Preparation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approximately 2-3 mL).

-

Pre-activation: Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution. Mix or vortex the solution for 1-3 minutes at room temperature. A brief pre-activation period is crucial to form the active ester while minimizing potential side reactions.

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The extended reaction time is often necessary to overcome the steric hindrance of the N-methyl group. For particularly difficult couplings (e.g., N-Me-Val to N-Me-Ile), a second coupling may be required.

-

Monitoring the Reaction: The standard Kaiser (ninhydrin) test is not reliable for secondary amines. Use the bromophenol blue test to monitor the reaction progress. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.

-

Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Solid-Phase Coupling of an N-Methylated Amino Acid using COMU

Materials:

-

Fmoc-N-methyl-amino acid

-

Peptide-resin with a free N-terminal amine

-

COMU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure (0.1 mmol scale):

-

Resin Swelling and Deprotection: Follow the same procedure as for the HATU protocol.

-

Activation Solution Preparation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3 equivalents, 0.3 mmol) and COMU (3 equivalents, 0.3 mmol) in DMF (approximately 2-3 mL).

-

Pre-activation: Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution and mix for 1-2 minutes at room temperature.[6]

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. COMU often exhibits faster kinetics than HATU, potentially allowing for shorter coupling times.

-

Monitoring the Reaction: Use the bromophenol blue test as described in the HATU protocol.

-

Washing: Perform the same washing steps as in the HATU protocol.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Yield / Incomplete Reaction | Insufficient reactivity of the coupling reagent; Steric hindrance is too great. | Switch to a more potent reagent (if not already using HATU/COMU); Perform a double or even triple coupling; Increase the equivalents of amino acid and coupling reagent; Consider using microwave-assisted synthesis to enhance reaction kinetics. |

| Epimerization | Prolonged pre-activation time; Use of a strong, non-hindered base. | Keep pre-activation times to a minimum (1-3 minutes); Use a more sterically hindered and weaker base such as 2,4,6-collidine, especially for racemization-prone residues. |

| Guanidinylation of N-terminus | Excess uronium reagent reacting with the free amine. | Ensure the carboxylic acid is in slight excess relative to the coupling reagent; Add the pre-activated amino acid solution to the resin promptly. |

| Difficulty Removing Byproducts | Incomplete washing; Poor solubility of byproducts in wash solvents. | Ensure thorough and extensive washing with DMF and DCM; If using HATU and tetramethylurea is problematic, consider switching to COMU for its water-soluble byproducts. |

Conclusion and Recommendations

Both HATU and COMU are exceptional coupling reagents for the challenging task of incorporating N-methylated amino acids into peptides.

-

HATU remains a highly reliable and potent choice, with a long-standing reputation for success in difficult couplings. It is particularly well-suited for situations where maximizing yield is the absolute priority and the necessary safety precautions for handling benzotriazole-based reagents are in place.

-

COMU presents a compelling alternative, offering comparable or even superior coupling efficiency with the significant advantages of a better safety profile, enhanced solubility, and easier byproduct removal. For laboratories where safety and ease of purification are primary concerns, COMU is an increasingly popular and highly recommended option.

The optimal choice between HATU and COMU will ultimately depend on the specific requirements of the synthesis, the nature of the N-methylated residue, and the laboratory's priorities regarding safety, cost, and downstream processing.

Sources

Preventing Diketopiperazine Formation with N-Methyl Amino Acid Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] However, the synthesis of peptides containing N-methylated residues is often complicated by the formation of diketopiperazine (DKP), a cyclic dipeptide byproduct. This side reaction can significantly reduce the yield of the desired peptide and introduce challenging impurities.[4] This guide provides a comprehensive overview of the mechanisms behind DKP formation, particularly in the context of N-methyl amino acid esters, and offers detailed application notes and protocols to mitigate this persistent challenge in peptide synthesis.

Introduction: The Challenge of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a well-known side reaction in peptide synthesis, occurring through the intramolecular cyclization of a dipeptide ester.[5] This process is particularly pronounced during the synthesis of peptides containing N-methylated amino acids, especially when the N-methylated residue is at the second position from the N-terminus.[4] The presence of the N-methyl group can favor a cis-amide bond conformation, which is a key intermediate in the cyclization reaction, thereby accelerating the rate of DKP formation.[4]

This intramolecular cyclization leads to the cleavage of the dipeptide from the resin support in solid-phase peptide synthesis (SPPS), resulting in chain termination and a lower yield of the target peptide.[4] In some cases, this can lead to "traceless" DKP formation, where the cleaved dipeptide is washed away, masking the extent of the side reaction until the final yield is assessed.[4] Understanding and controlling DKP formation is therefore critical for the efficient and reliable synthesis of N-methylated peptides.

The Mechanism of Diketopiperazine Formation

The formation of a diketopiperazine is an intramolecular aminolysis reaction. The process is initiated by the deprotection of the N-terminal amino group of a dipeptide ester. The free amine then acts as a nucleophile, attacking the carbonyl carbon of the ester linkage. This results in the formation of a six-membered ring structure, the diketopiperazine, and the release of the C-terminal protecting group or cleavage from the solid support.

Several factors influence the rate of DKP formation:

-

Peptide Sequence: The identity of the two N-terminal amino acids is the most critical factor. Proline and N-methylated amino acids in the second position dramatically increase the rate of DKP formation.[4][5]

-

Base-catalyzed Deprotection: The basic conditions typically used for the removal of the Fmoc protecting group (e.g., piperidine in DMF) can catalyze the cyclization.[4][6][7]

-

Temperature: Higher temperatures can accelerate the rate of DKP formation.[8]

-

Solvent: The choice of solvent can also play a role, with polar aprotic solvents like DMF and NMP being common media where DKP formation is observed.[8][9]

Below is a diagram illustrating the general mechanism of DKP formation.

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Application Notes: Strategies to Minimize DKP Formation

A multi-faceted approach is often necessary to effectively suppress DKP formation during the synthesis of peptides containing N-methylated amino acids.

Choice of Solid Support and Linker

For solid-phase peptide synthesis (SPPS), the choice of resin and linker is a crucial first line of defense.

-

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for the synthesis of peptides prone to DKP formation.[5][6] The steric bulk of the trityl linker physically hinders the intramolecular cyclization. Furthermore, the acid-labile nature of the linker allows for cleavage of the peptide from the resin under mild acidic conditions that do not cleave most side-chain protecting groups.

-

Wang and Rink Amide Resins: These resins are generally more susceptible to DKP formation due to their higher acid stability, which can lead to premature cleavage of the dipeptide under certain conditions.

Protecting Group Strategy

The choice of N-terminal protecting group can significantly impact the extent of DKP formation.

-

Fmoc (9-fluorenylmethyloxycarbonyl): While standard for SPPS, the basic conditions required for its removal can promote DKP formation.[6][7] Optimized Fmoc-removal strategies, such as using a cocktail of 2% DBU and 5% piperazine in NMP, have been shown to reduce DKP formation compared to the conventional 20% piperidine in DMF.[7]

-

Boc (tert-butyloxycarbonyl): In Boc-based synthesis, DKP formation can be suppressed by using in situ neutralization protocols.[5]

-

Alternative Protecting Groups: For particularly challenging sequences, the use of alternative Nα-protecting groups like p-nitrobenzyloxycarbonyl (pNZ) or trityl (Trt) can bypass the base-mediated deprotection step, thereby avoiding DKP formation.[6][10]

Coupling Strategies

The method used to form the peptide bond can also influence DKP formation.

-

Dipeptide Building Blocks: A highly effective strategy is to introduce the first two amino acid residues as a pre-formed dipeptide unit. This approach completely bypasses the dipeptide-resin intermediate that is susceptible to cyclization.[5][6]

-

In Situ Neutralization: This technique, particularly in Boc-based SPPS, involves neutralizing the protonated N-terminus of the peptide-resin immediately before the coupling step. This minimizes the time the free amine is exposed to conditions that could promote cyclization.[5]

-

Highly Efficient Coupling Reagents: For coupling N-methylated amino acids, which are sterically hindered, the use of potent coupling reagents is essential to ensure rapid and complete amide bond formation.[1] Slow or incomplete coupling can leave the N-terminal amine exposed for longer periods, increasing the risk of DKP formation. Recommended reagents include HATU, HCTU, and PyAOP.[11]

| Coupling Reagent | Activating Additive | Base | Key Advantages for N-Methylated Residues |

| HATU | (HOAt) | DIEA / NMM | High reactivity, suppresses racemization.[11] |

| HCTU | (6-Cl-HOBt) | DIEA / NMM | Similar to HATU, often more cost-effective. |

| PyAOP | (HOAt) | DIEA / NMM | Phosphonium salt, effective for hindered couplings.[10] |

| COMU | OxymaPure | DIEA / NMM | High solubility and reactivity, safer alternative to benzotriazole-based reagents.[9] |

Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids.

Protocols

Protocol for Synthesis of Fmoc-N-Methyl Amino Acids

The synthesis of Fmoc-N-methylated amino acids is a prerequisite for their incorporation into peptides. The following protocol is adapted from the Biron-Kessler method.

Materials:

-

Fmoc-protected amino acid

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Dimethyl sulfate or methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Thiophenol

-

Fmoc-OSu

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading of Fmoc-amino acid onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add to the resin. Shake for 1-2 hours. Cap any remaining active sites with methanol.

-

Fmoc deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Sulfonamide formation: Wash the resin with DMF. Add a solution of o-NBS-Cl and collidine in DCM and shake for 2 hours.

-

N-methylation: Wash the resin. Add a solution of DBU and dimethyl sulfate (or methyl iodide) in DMF and shake overnight.

-

Sulfonamide deprotection: Wash the resin. Treat with a solution of thiophenol and DBU in DMF.

-

Fmoc protection of the N-methyl amine: Wash the resin. Add a solution of Fmoc-OSu and DIEA in DMF and shake for 2 hours.

-

Cleavage from the resin: Wash the resin with DCM. Treat with a solution of 1% TFA in DCM. Collect the filtrate and neutralize with pyridine. Evaporate the solvent to obtain the Fmoc-N-methyl-amino acid.

Protocol for SPPS of a Peptide Containing an N-Methylated Amino Acid at Position 2

This protocol is designed to minimize DKP formation when an N-methylated amino acid is the second residue.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids

-

Fmoc-N-methyl-amino acid

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF or 2% DBU/5% piperazine in NMP)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]

- 11. peptide.com [peptide.com]

Application Notes and Protocols for the Liquid-Phase Synthesis of H-N-Me-Ala-OtBu

Introduction: The Significance of N-Methylated Peptides and the Utility of Liquid-Phase Synthesis

N-methylated peptides represent a critical class of peptidomimetics in contemporary drug discovery and development. The substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone introduces significant conformational constraints and steric hindrance.[1][2] This seemingly minor modification can profoundly enhance the therapeutic potential of peptide-based drugs by imparting several advantageous properties. Notably, N-methylation can increase proteolytic stability, leading to a longer in vivo half-life, and improve cell membrane permeability, which is crucial for oral bioavailability.[1] Furthermore, the presence of an N-methyl group can modulate the peptide's secondary structure, favoring specific conformations that may lead to higher receptor affinity and selectivity.[1]

While solid-phase peptide synthesis (SPPS) has become the dominant methodology for peptide synthesis, liquid-phase peptide synthesis (LPPS) offers distinct advantages, particularly for the synthesis of shorter, modified peptides like H-N-Me-Ala-OtBu.[3][4] LPPS is highly scalable, often more cost-effective for large-scale production, and allows for easier purification of intermediates at each step, which can be critical when dealing with challenging couplings.[4][5] The synthesis of peptides containing N-methylated amino acids is notoriously difficult due to the increased steric bulk of the N-methyl group, which can significantly hinder the efficiency of the coupling reaction.[6] In LPPS, reaction conditions can be more readily optimized to overcome these hurdles.[3]

This application note provides a comprehensive guide to the liquid-phase synthesis of H-N-Me-Ala-OtBu, a valuable building block in the synthesis of more complex N-methylated peptides. We will detail the protocols for the synthesis of the key precursor, Boc-N-Me-Ala-OH, its subsequent esterification to Boc-N-Me-Ala-OtBu, and the final selective deprotection of the Boc group. The causality behind experimental choices, potential challenges, and strategies for success are discussed to provide researchers with a robust and reproducible methodology.

Experimental Workflow Overview

The synthesis of H-N-Me-Ala-OtBu from L-Alanine is a multi-step process that involves protection of the amine, N-methylation, protection of the carboxylic acid, and finally, selective deprotection of the amine. The overall workflow is depicted below.

Figure 1. Overall workflow for the synthesis of H-N-Me-Ala-OtBu.

Part 1: Synthesis of Boc-N-Me-Ala-OH

The synthesis of the N-methylated and N-protected amino acid is a crucial first step. While Boc-N-Me-Ala-OH is commercially available, this section details its synthesis from L-Alanine for instances where it needs to be prepared in-house.[2][7][8]

Step 1.1: Boc Protection of L-Alanine

The initial step involves the protection of the primary amine of L-Alanine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent unwanted side reactions at the N-terminus during subsequent steps.[9]

Protocol:

-

Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2 equivalents) to the solution and stir until the L-Alanine is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to a pH of 2-3 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Ala-OH as a white solid.

Causality and Insights: The use of a base like sodium hydroxide is essential to deprotonate the amino group of L-Alanine, thereby increasing its nucleophilicity to attack the carbonyl carbon of (Boc)₂O.[9] The reaction is performed at a low temperature initially to control the exothermic reaction.

Step 1.2: N-Methylation of Boc-Ala-OH

The N-methylation of the Boc-protected alanine is achieved using a strong base to deprotonate the amide nitrogen, followed by reaction with an electrophilic methyl source.

Protocol:

-

Dissolve Boc-Ala-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 2.2 equivalents) portion-wise to the solution. Allow the effervescence to cease between additions.

-

After the addition of NaH is complete, add methyl iodide (CH₃I, 2.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1 M HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Boc-N-Me-Ala-OH.

Causality and Insights: Sodium hydride is a strong, non-nucleophilic base that is required to deprotonate the relatively non-acidic N-H of the Boc-protected amine. The use of an inert atmosphere is critical as NaH reacts violently with water. Methyl iodide serves as the electrophilic source of the methyl group.

Part 2: Synthesis of Boc-N-Me-Ala-OtBu